molecular formula C15H12N2O2 B2500562 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 2106988-56-9

1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B2500562
CAS No.: 2106988-56-9
M. Wt: 252.273
InChI Key: YADDXDHBEBZVQP-UHFFFAOYSA-N
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Description

1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Mechanism of Action

Target of Action

The primary targets of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby reducing the activation of these downstream signaling pathways .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis can be adapted to prepare pyrrolopyridine derivatives by using suitable starting materials and catalysts . Another approach involves the use of transition-metal-free strategies, which offer an alternative pathway for the preparation of pyrrolopyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups at specific positions on the pyrrolopyridine ring.

    Bromination: Addition of bromine atoms to the aromatic ring.

    Iodination: Incorporation of iodine atoms into the compound.

    Mannich Reaction: Formation of Mannich bases predominantly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and iodine for iodination. The Mannich reaction typically involves the use of formaldehyde, secondary amines, and acidic catalysts.

Major Products Formed

The major products formed from these reactions include nitro-substituted, bromo-substituted, and iodo-substituted derivatives of this compound. These derivatives can further undergo additional chemical transformations to yield a variety of functionalized compounds.

Scientific Research Applications

1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFRs), making them promising candidates for cancer therapy . Additionally, the compound’s unique structure allows for the exploration of its potential as a therapeutic agent in various diseases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid include other pyrrolopyridine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of a phenyl group at the 5-position and a carboxylic acid group at the 3-position enhances its potential as a versatile intermediate for further chemical modifications and its efficacy as a therapeutic agent.

Properties

IUPAC Name

1-methyl-5-phenylpyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-9-11(15(18)19)14-13(17)8-7-12(16-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADDXDHBEBZVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106988-56-9
Record name 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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